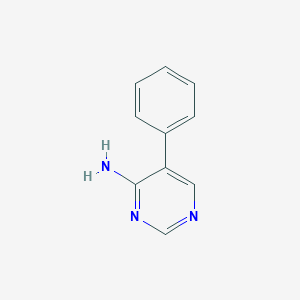
5-苯基嘧啶-4-胺
描述
5-Phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The compound is also known by other names such as 5-phenyl-4-pyrimidinamine and 4-amino-5-phenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 5-Phenylpyrimidin-4-amine consists of a pyrimidine ring attached to a phenyl group and an amine group . The InChIKey for the compound is RIQAUNNLIXGOAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenylpyrimidin-4-amine has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 .科学研究应用
胺化过程: 5-苯基嘧啶可以经历胺化反应形成化合物,如4-氨基-5-苯基嘧啶,这些化合物在合成有机化学中具有相关性(Breuker, Plas, & Veldhuizen, 1986)。
抗癌活性: 5-苯基嘧啶-4-胺的某些衍生物,特别是4-芳基-N-苯基嘧啶-2-胺,已显示出对非小细胞肺癌(NSCLC)细胞具有强效的抗癌活性,突显了它们在癌症治疗中的潜力(Toviwek et al., 2017)。
抗高血糖药物: 5-苯基嘧啶-4-胺的类似物已被确定为糖原合成酶激酶3(GSK3)的抑制剂,显示出作为治疗2型糖尿病的抗高血糖药物的前景(Wagman et al., 2017)。
微管聚合抑制剂: 一些与5-苯基嘧啶-4-胺相关的4-(4-甲氧基萘基)-5-芳基嘧啶-2-胺已被发现抑制微管聚合,表明其作为抗癌剂的潜力(Liu, Wang, Peng, & Li, 2020)。
腐蚀抑制: 5-苯基嘧啶的衍生物,如5-苯基嘧啶-4-胺,已被研究其作为腐蚀抑制剂的有效性,在保护酸性环境中的钢铁方面显示出有希望的结果(Xianghong et al., 2014)。
杀菌活性: 将5-苯基嘧啶-4-胺的结构与叶枯菌酮杀菌药物药效团结合的化合物已展示出显著的杀菌活性,突显了它们在农业中的潜力(Li et al., 2009)。
抗癌特性: 几种N-苯基咪唑并[4,5-b]吡啶-2-胺和相关化合物,结构类似于5-苯基嘧啶-4-胺,已显示出抗增殖活性和对癌细胞系中CDK9的抑制活性(Lukasik et al., 2012)。
合成途径: 从与5-苯基嘧啶-4-胺相关的化合物合成4-氨基取代的吡啶并[2,3-d]嘧啶-5-酮衍生物,为潜在药物的新合成途径提供了见解(Komkov et al., 2021)。
作用机制
5-Phenylpyrimidin-4-amine: belongs to the class of organic compounds known as phenylpyrimidines. These compounds consist of a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine itself is a 6-membered ring containing four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
属性
IUPAC Name |
5-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21419-05-6 | |
| Record name | 21419-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-phenylpyrimidin-4-amine interact with its target, and what are the downstream effects?
A1: The research primarily focuses on 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9), a specific 5-phenylpyrimidin-4-amine analog. A9 was identified through virtual screening targeting the interaction between BRCA1 and the estrogen receptor alpha (ERα). While the exact binding mode is not detailed in the abstract, A9 demonstrates inhibitory effects on ERα activity. [] This inhibition is crucial as BRCA1 itself is known to suppress ERα activity, thereby blocking estrogen-dependent gene expression and proliferation in cancer cells. [] Therefore, A9 and its analogs are suggested as potential BRCA1-mimetics, aiming to replicate the tumor-suppressing effects of BRCA1. []
Q2: What is the impact of structural modifications on the activity of 5-phenylpyrimidin-4-amine analogs?
A2: The study highlights that modifications at the 4-position of the phenyl ring in A9 significantly influence its BRCA1-mimetic activity. Replacing the hydrogen at the 4-position with various substituents, including -NH2, -Cl, -CH3, -Br, 3-pyridinyl, and β-naphthyl, led to a range of activities. [] Notably, the 4-amino (-NH2) and 4-methyl (-CH3) substitutions resulted in a 7-fold increase in activity compared to the parent compound A9. [] These findings suggest that the 4-position is a key site for modulating the potency of these compounds as BRCA1-mimetics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




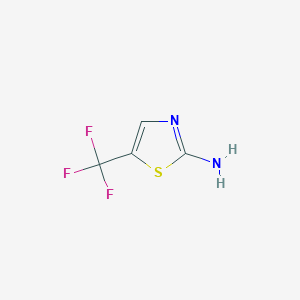

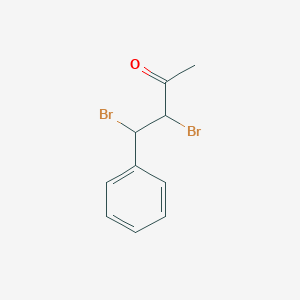
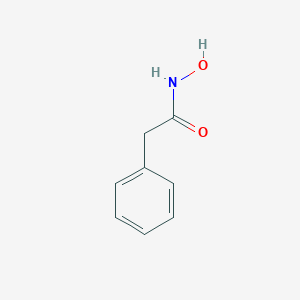
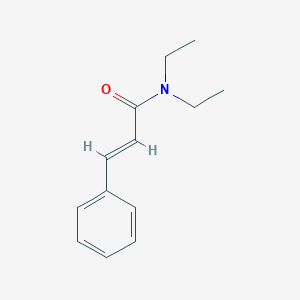
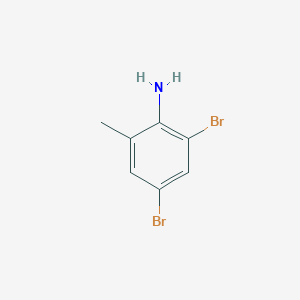



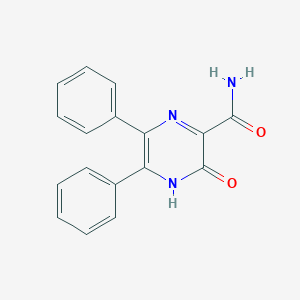
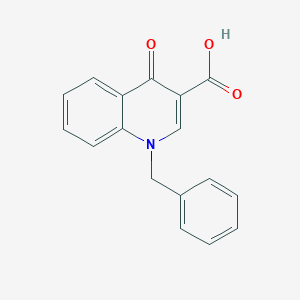
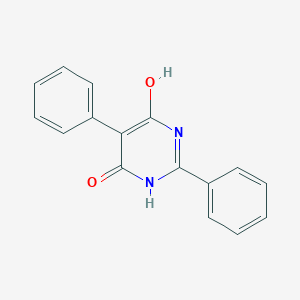
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)